2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid
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Overview
Description
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a difluoroethyl group and a butanoic acid moiety. Its molecular formula is C10H18F2N2O2, and it is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via nucleophilic substitution reactions, where a suitable difluoroethyl halide reacts with the piperazine ring.
Attachment of the Butanoic Acid Moiety: The final step involves the reaction of the difluoroethyl-substituted piperazine with a butanoic acid derivative, often through esterification or amidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the difluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid
- 4-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid
Uniqueness
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid is unique due to its specific combination of a difluoroethyl group and a butanoic acid moiety attached to a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in research and industrial processes.
Properties
IUPAC Name |
2-[4-(2,2-difluoroethyl)piperazin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-2-8(10(15)16)14-5-3-13(4-6-14)7-9(11)12/h8-9H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGWNWLRJGEYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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